3-Formyl-6-nitrochromone

Description

Overview of Chromone (B188151) Scaffold in Medicinal Chemistry

The chromone, or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound that is ubiquitous in nature, particularly in the plant kingdom. core.ac.uknih.gov This scaffold is recognized in medicinal chemistry as a "privileged structure," a concept describing a molecular framework that is able to provide ligands for diverse biological receptors. nih.govacs.orgtandfonline.comresearchgate.net The inherent stability and synthetic tractability of the chromone nucleus have made it an attractive starting point for drug discovery programs. nih.govnih.gov

The broad spectrum of pharmacological activities associated with chromone derivatives is extensive. Researchers have successfully developed and identified chromone-based compounds with potential applications as anti-inflammatory, anticancer, antimicrobial, antiviral, antioxidant, and antidiabetic agents. nih.govtandfonline.comresearchgate.net Furthermore, they have been investigated as inhibitors for enzymes crucial in neurodegenerative conditions, such as monoamine oxidase B (MAO-B). nih.govacs.org The versatility of the chromone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects. researchgate.net

Several chromone-based drugs have been successfully commercialized, validating the therapeutic potential of this scaffold. Notable examples include:

Disodium cromoglycate , an anti-allergic agent used as a mast cell stabilizer. acs.orgresearchgate.net

Flavoxate , used to treat urinary bladder spasms. tandfonline.comresearchgate.net

Khellin , a natural furanochromone that has historically been used for its smooth muscle-relaxing properties. core.ac.uktandfonline.com

The synthesis of the chromone core can be achieved through various established chemical routes, often starting from phenols or ortho-hydroxyarylalkylketones. nih.govacs.org The development of efficient synthetic strategies continues to be a focus of research, aiming to accelerate the creation of diverse chemical libraries for biological screening. acs.org

Significance of 3-Formyl-6-nitrochromone within Chromone Derivatives Research

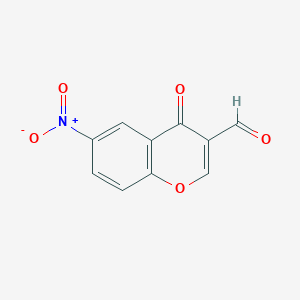

This compound is a specific derivative that holds a position of importance in the field, primarily as a versatile synthetic intermediate. chemimpex.comnetascientific.com Its structure is characterized by the presence of a highly reactive aldehyde (formyl) group at the C-3 position and an electron-withdrawing nitro group at the C-6 position of the chromone ring. chemimpex.comclockss.org These features make the compound a valuable building block for the synthesis of more complex heterocyclic compounds. clockss.orgeurjchem.comresearchgate.net

The chemical reactivity of this compound is marked by three electron-deficient sites: the C-2 and C-4 positions of the pyrone ring and the carbon atom of the aldehyde group. clockss.orgmdpi.com This allows it to participate in a variety of chemical transformations, including condensation reactions, cycloadditions, and Michael additions, thereby providing access to a wide range of novel molecular structures. clockss.orgeurjchem.commdpi.com

Beyond its role in synthetic chemistry, this compound and its derivatives are subjects of biological investigation. Studies have explored its potential in several areas:

Anticancer and Multidrug Resistance (MDR) Reversal : The compound has been used in studies investigating the reversal of multidrug resistance in human colon cancer cells. scbt.com Some 3-formylchromone derivatives have shown tumor-cell-specific cytotoxicity. josai.ac.jp

Urease Inhibition : Research has identified this compound as an inhibitor of urease, an enzyme linked to infections by pathogens like Helicobacter pylori. josai.ac.jp

Anti-inflammatory Activity : The broader class of 3-formylchromones has been evaluated for anti-inflammatory properties. nih.gov

Antimicrobial Activity : Derivatives such as 6-bromo-3-formylchromone and 6-chloro-3-formylchromone (B182501) have demonstrated antibacterial and antibiofilm activities against certain pathogens. nih.gov

The presence of the nitro group at the C-6 position is significant, as studies comparing various 6-substituted 3-formylchromones have shown that the nature of the substituent influences the compound's biological activity. josai.ac.jp For instance, in one study, the 6-nitro derivative (FC5) showed lower cytotoxicity against certain tumor cell lines compared to its 6-fluoro (FC6) and 6-chloro (FC7) counterparts. josai.ac.jp The compound is also utilized as a precursor in the synthesis of fluorescent probes for applications like biological imaging and chemosensors. chemimpex.comnetascientific.comscirp.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 42059-80-3 | scbt.com |

| Molecular Formula | C₁₀H₅NO₅ | scbt.com |

| Molecular Weight | 219.15 g/mol | scbt.com |

| Alternate Name | 6-Nitro-4-oxo-4H-chromene-3-carbaldehyde | netascientific.comscbt.com |

| Appearance | Pale yellow crystalline powder | netascientific.com |

| Melting Point | 157 - 163 °C | netascientific.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDRQGWTNRIJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361448 | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-80-3 | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 3 Formyl 6 Nitrochromone

Synthetic Methodologies for 3-Formyl-6-nitrochromone

The synthesis of this compound can be achieved through various chemical pathways, ranging from established, conventional methods to more modern, efficiency-focused approaches.

Established Synthetic Pathways

The most widely utilized and established method for synthesizing 3-formylchromones, including the 6-nitro derivative, is the Vilsmeier-Haack reaction. sciforum.netclockss.org This reaction is valued for its convenience and generally high yields. sciforum.net

The typical synthetic route involves two main steps:

Preparation of the Precursor: The synthesis starts with the preparation of the necessary precursor, 2'-hydroxy-5'-nitroacetophenone. clockss.orgguidechem.com This intermediate is a yellow crystalline solid and can be synthesized through the nitration of a corresponding 2'-hydroxyacetophenone (B8834) derivative. guidechem.comprepchem.com

Vilsmeier-Haack Formylation: The substituted 2'-hydroxyacetophenone then undergoes cyclization and formylation in the presence of a Vilsmeier reagent. clockss.org The Vilsmeier reagent is typically formed from a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). sciforum.netscite.ai This one-pot reaction converts the 2'-hydroxyacetophenone into the final this compound structure, often with yields reported between 80% and 90%. sciforum.net

The Vilsmeier-Haack reaction provides a direct and efficient pathway to the 3-formylchromone core structure.

Microwave-Assisted Synthesis Approaches

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a rapid and efficient alternative for preparing derivatives of this compound. scirp.orgnsf.govscirp.org This method offers several advantages over conventional heating, including significantly reduced reaction times (from hours to minutes), minimal solvent usage, and often higher product yields. scirp.orgscirp.org

Microwave-assisted synthesis is particularly effective for condensation reactions involving this compound. For instance, the synthesis of rhodamine-based Schiff base derivatives has been successfully achieved using this technique. In these reactions, this compound is condensed with a hydrazide derivative in a solvent like ethanol (B145695) under controlled microwave irradiation. scirp.orgnsf.gov

The reaction conditions can be optimized by adjusting temperature and time to maximize yield. scirp.org Research has shown that optimal yields (ranging from 82% to 89%) for certain rhodamine 6G-chromone imines can be achieved at 80°C with reaction times of only 20-30 minutes. scirp.orgscirp.org

Table 1: Microwave-Assisted Synthesis of a Rhodamine 6G-Chromone Imine Derivative from this compound

| Entry | Temperature (°C) | Time (minutes) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 60 | 30 | 64 | scirp.org |

| 2 | 70 | 30 | 75 | scirp.org |

| 3 | 80 | 30 | 84 | scirp.org |

This table illustrates the optimization of reaction conditions for the condensation of this compound with a Rhodamine hydrazide derivative in ethanol. scirp.org

Chemical Reactivity of this compound

The chemical behavior of this compound is dominated by the presence of three key features: the C4-carbonyl group, the C2-C3 double bond, and the C3-formyl group. researchgate.net The combination of these groups, particularly the α,β-unsaturated aldehyde system, along with the electron-withdrawing nitro group, creates multiple electron-deficient centers in the molecule, making it highly susceptible to reactions with nucleophiles. chemimpex.comclockss.org

Role of the α,β-Unsaturated Aldehyde Group as Michael Acceptor

The α,β-unsaturated aldehyde functionality in this compound is a classic Michael acceptor system. clockss.orgjosai.ac.jp The electron-withdrawing nature of both the adjacent carbonyl group in the pyrone ring and the formyl group polarizes the C2-C3 double bond, rendering the C-2 position electrophilic. This makes the molecule susceptible to conjugate (or 1,4-) addition by a wide range of soft nucleophiles, a process known as the Michael addition reaction. vulcanchem.comchim.it

The nitro group at the C-6 position further enhances this electrophilicity. chemimpex.com This reactivity is fundamental to its role as a versatile building block in organic synthesis, allowing for the construction of various complex heterocyclic systems through domino reactions that often initiate with a Michael addition step. clockss.orgbeilstein-journals.org

Nucleophilic Addition Reactions

This compound possesses three primary electrophilic sites that are targets for nucleophilic attack: the carbon atom of the aldehyde group, the C-2 position of the pyrone ring, and the C-4 carbonyl carbon. clockss.org The specific site of attack depends on the nature of the nucleophile and the reaction conditions.

Attack at the Aldehyde Carbon: Hard nucleophiles readily attack the carbonyl carbon of the formyl group in a 1,2-addition fashion.

Attack at the C-2 Position: As described above, soft nucleophiles can attack the C-2 position via a Michael-type conjugate addition. chim.it

Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles, attack at the C-2 position can be followed by the opening of the pyrone ring. researchgate.net The resulting intermediate can then undergo recyclization to form different heterocyclic structures.

This diverse reactivity allows this compound to serve as a precursor for a wide array of compounds. clockss.org

Condensation Reactions (e.g., Schiff Base Formation)

The formyl group at the C-3 position is highly reactive towards condensation reactions, particularly with compounds containing a primary amino group (-NH2), such as amines, hydrazines, and hydrazides. sciforum.netvulcanchem.com The reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a Schiff base, which contains a C=N double bond (imine).

This reaction is a straightforward and efficient method for derivatizing this compound. scirp.orgresearchgate.net The resulting Schiff bases are themselves important compounds, often synthesized for evaluation in medicinal chemistry or as ligands for metal complexes. researchgate.netresearchgate.net For example, the condensation of this compound with rhodamine hydrazide under microwave irradiation is a key step in producing fluorescent chemosensors. scirp.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-hydroxy-5'-nitroacetophenone |

| Phosphorus oxychloride |

| N,N-dimethylformamide |

| Ethanol |

| Rhodamine 6G |

Michael Addition Reactions

The conjugated system of the γ-pyrone ring in this compound makes it an effective Michael acceptor. josai.ac.jpvulcanchem.com The C-2 position is electrophilic and susceptible to attack by soft nucleophiles in a conjugate addition, often initiating a cascade of further reactions. nih.gov

One documented example involves the reaction of this compound with N-methylindole. This reaction yields a mixture of E-(2-hydroxy-6-nitro-3-(1-methyindol-3-ylmethylene)chroman-4-one and a bis-adduct, demonstrating the role of the chromone (B188151) as a Michael acceptor. eurjchem.comscispace.com In reactions with active methylene (B1212753) compounds, the initial Michael addition can be followed by cyclization. For instance, the reaction of 6-nitro-3-formylchromone with cyanoacetamide in pyridine (B92270) leads to the formation of 2-amino-5-(2-hydroxy-5-nitrobenzoyl)pyridine-3-carboxamide. nih.gov This transformation proceeds via an initial attack at the C-2 position, followed by the opening of the pyrone ring and subsequent recyclization. nih.gov

| Nucleophile | Conditions | Product(s) | Reference |

|---|---|---|---|

| N-methylindole | Not specified | E-(2-hydroxy-6-nitro-3-(1-methyindol-3-ylmethylene)chroman-4-one) and bis-adduct | eurjchem.comscispace.com |

| Cyanoacetamide | Pyridine, reflux | 2-Amino-5-(2-hydroxy-5-nitrobenzoyl)pyridine-3-carboxamide | nih.gov |

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, acting as a synthon for the construction of more complex heterocyclic systems. A notable example is its involvement in a metal-free, three-component reaction to synthesize pyrrole (B145914) derivatives. In a sequence involving an isocyanoacetate and an amine, this compound undergoes a process that includes oxidation of the formyl group followed by a decarboxylative [3+2] cycloaddition. This reaction ultimately yields (2-hydroxy-5-nitrophenyl)(5-tosyl-1H-pyrrol-3-yl)methanone, although the yield is noted to be diminished compared to other substituted formylchromones.

While chromones can also act as dienophiles in Diels-Alder reactions, specific examples detailing the participation of this compound in [4+2] cycloadditions are less common in the literature. rsc.org The reactivity is often dominated by the Michael acceptor nature of the C2-C3 double bond or the reactivity of the formyl group.

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isocyanoacetate, Amine | Metal-free, involves oxidation and decarboxylation | (2-Hydroxy-5-nitrophenyl)(5-tosyl-1H-pyrrol-3-yl)methanone | N/A |

Oxidation Reactions

The aldehyde functional group in this compound is susceptible to oxidation. A common transformation for formylchromones is the Baeyer-Villiger oxidation. Using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), chromone-3-carbaldehydes can be converted into 3-hydroxychromones. core.ac.ukmasterorganicchemistry.com This reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and the hydrogen of the aldehyde. Applying this to the target compound would be expected to yield 3-hydroxy-6-nitrochromone. This oxidation is a key step in some multi-step synthetic pathways where the initial formyl group serves as a precursor to a hydroxyl group or is removed via decarboxylation.

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Boiling dichloromethane | 3-Hydroxychromone | core.ac.uk |

Reduction Reactions

This compound possesses two primary sites for reduction: the formyl group and the nitro group. The selective reduction of one group over the other can be achieved by choosing appropriate reagents and conditions.

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com NaBH₄ is generally chemoselective for aldehydes and ketones and would not typically reduce the enone double bond or the nitro group under standard conditions. masterorganicchemistry.combeilstein-journals.org This would yield 3-hydroxymethyl-6-nitrochromone.

Conversely, the nitro group can be selectively reduced to an amino group (NH₂) through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). researchgate.net This transformation is common for aromatic nitro compounds and is a key step in synthesizing amino-substituted chromones, which are often of interest for their biological activities. This would produce 3-formyl-6-aminochromone.

| Target Group | Reagent | Expected Product | Reference Principle |

|---|---|---|---|

| Formyl Group | Sodium Borohydride (NaBH₄) | 3-Hydroxymethyl-6-nitrochromone | masterorganicchemistry.com |

| Nitro Group | H₂/Pd, Pt, or Ni | 3-Formyl-6-aminochromone | researchgate.net |

Ring-Opening and Recyclization Reactions with Nucleophilic Reagents

A hallmark of chromone chemistry is the susceptibility of the γ-pyrone ring to undergo cleavage upon attack by nucleophiles, typically at the C-2 position. core.ac.uk For this compound, this ring-opening is often followed by a recyclization event involving the formyl group and/or the original nucleophile, leading to a diverse array of new heterocyclic structures.

The reaction with bifunctional nucleophiles is a powerful strategy for synthesizing fused ring systems. For example, the condensation of this compound with rhodamine hydrazide derivatives under microwave irradiation proceeds to form a new Schiff base. scirp.orgnsf.govscirp.org This reaction involves the aldehyde function and is a key step in creating fluorescent probes.

Similarly, reactions with nitrogen nucleophiles like hydrazines can lead to pyrazole (B372694) derivatives. scispace.com The reaction of 3-formylchromones with hydrazine (B178648) typically begins with condensation at the formyl group to form a hydrazone, which is then followed by nucleophilic attack of the second nitrogen atom at the C-2 position of the chromone. This induces ring opening and subsequent recyclization to form a pyrazole fused to the original benzene (B151609) ring.

| Nucleophile | Conditions | Product Class/Name | Reference |

|---|---|---|---|

| Rhodamine hydrazide | Ethanol, Microwave irradiation | Rhodamine-chromone Schiff base | scirp.orgnsf.govscirp.org |

| Hydrazines | Not specified | Pyrazole derivatives | scispace.com |

| Cyanoacetamide | Pyridine, reflux | 2-Amino-5-(2-hydroxy-5-nitrobenzoyl)pyridine-3-carboxamide | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| N-methylindole |

| E-(2-hydroxy-6-nitro-3-(1-methyindol-3-ylmethylene)chroman-4-one) |

| Cyanoacetamide |

| 2-Amino-5-(2-hydroxy-5-nitrobenzoyl)pyridine-3-carboxamide |

| Isocyanoacetate |

| (2-hydroxy-5-nitrophenyl)(5-tosyl-1H-pyrrol-3-yl)methanone |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| 3-Hydroxy-6-nitrochromone |

| Sodium borohydride (NaBH₄) |

| 3-Hydroxymethyl-6-nitrochromone |

| 3-Formyl-6-aminochromone |

| Rhodamine hydrazide |

| Hydrazine |

Biological Activities and Pharmacological Investigations of 3 Formyl 6 Nitrochromone

Urease Inhibitory Activity

3-Formyl-6-nitrochromone has been identified in scientific literature as a compound exhibiting inhibitory activity against urease. chemdad.comdv-expert.orgsigmaaldrich.comamerigoscientific.com This activity is a key area of investigation for chromone (B188151) derivatives. josai.ac.jpresearchgate.net In a broad screening of various 3-formylchromone derivatives, several compounds were evaluated for their urease inhibitory and anti-Helicobacter pylori activities. josai.ac.jpresearchgate.net While some derivatives, such as 6,8-dichloro-3-formylchromone, demonstrated potent urease inhibition, the specific inhibitory concentration for this compound was not detailed in the same comparative study. josai.ac.jpresearchgate.net

Inhibition Mechanism Studies

While direct and specific mechanistic studies for this compound's inhibition of urease are not extensively detailed, the general mechanisms for urease inhibitors are well-documented. These inhibitors are typically classified as either active-site directed or mechanism-based. researchgate.net Many function by interacting with the nickel ions within the enzyme's active site, thereby blocking its function. researchgate.net The inhibition mechanism often involves the formation of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the enzyme-inhibitor complex. researchgate.net For the broader class of 3-formylchromones, the presence of the α,β-unsaturated reactive aldehyde group is considered crucial for their biological activities, as it can act as a Michael acceptor. josai.ac.jpresearchgate.net

Potential Applications in Helicobacter pylori Management

The inhibition of urease is a critical strategy in the management of Helicobacter pylori (H. pylori) infections, which are linked to gastric ulcers and stomach cancer. vulcanchem.com H. pylori utilizes urease to neutralize gastric acid, allowing it to colonize the stomach. josai.ac.jp Therefore, urease inhibitors have significant potential as therapeutic agents against this pathogen. josai.ac.jpvulcanchem.com Research into 3-formylchromone derivatives has included screening for anti-H. pylori activity alongside urease inhibition. josai.ac.jpresearchgate.net In these studies, some derivatives showed potent anti-H. pylori effects, with activity comparable to the established drug metronidazole. josai.ac.jpresearchgate.net However, the specific Minimum Inhibitory Concentration (MIC) for this compound against H. pylori was found to be greater than 100 µg/mL, indicating lower activity compared to other halogenated derivatives in the same study. josai.ac.jp

Cytotoxic and Anticancer Properties

This compound has been evaluated for its cytotoxic effects, particularly its potential as an anticancer agent. The core 3-formylchromone structure is recognized for its potent cytotoxic activities against various tumor cells. josai.ac.jpresearchgate.net

Cytotoxicity Profile Against Human Tumor Cell Lines

The cytotoxic activity of this compound, designated as compound FC5 in a comparative study, was assessed against a panel of four human tumor cell lines and three normal human cell lines. josai.ac.jp The compound demonstrated notable cytotoxicity, although it was less potent than some other 6-substituted derivatives like the 6-fluoro and 6-chloro variants. josai.ac.jpresearchgate.net The 50% cytotoxic concentration (CC50), which represents the concentration required to kill 50% of the cells, was determined for each cell line.

Interactive Table: Cytotoxicity of this compound (FC5)

| Cell Line Type | Cell Line Name | Abbreviation | CC50 (µM) |

| Human Tumor | Human Oral Squamous Cell Carcinoma | HSC-2 | 47 |

| Human Oral Squamous Cell Carcinoma | HSC-3 | 114 | |

| Human Submandibular Gland Carcinoma | HSG | 128 | |

| Human Promyelocytic Leukemia | HL-60 | 44 | |

| Normal Human | Gingival Fibroblast | HGF | 224 |

| Pulp Cell | HPC | 149 | |

| Periodontal Ligament Fibroblast | HPLF | 358 | |

| Data sourced from a study by Kawase et al. josai.ac.jp |

Selective Toxicity to Tumor Cells (e.g., Selectivity Index)

To determine if a compound is more toxic to tumor cells than to normal cells, a Selectivity Index (SI) is often calculated. josai.ac.jp A higher SI value indicates greater selective toxicity towards cancer cells. For this compound (FC5), the SI was calculated based on the average cytotoxicity against the tumor cell lines versus the normal cell lines. josai.ac.jp The resulting SI value for this compound was found to be 2.7. josai.ac.jpvulcanchem.com This indicates that the compound is approximately 2.7 times more toxic to the tested tumor cells than to the normal cells. josai.ac.jp

Multidrug Resistance (MDR) Reversal Effects

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp), which is encoded by the MDR1 gene. iiarjournals.org Several 3-formylchromone derivatives have been investigated for their ability to reverse this resistance. chemdad.comdv-expert.orgsigmaaldrich.comiiarjournals.orgscbt.com

Studies were conducted using human mdr1-transfected mouse lymphoma cells and human colon cancer cells (Colo 320) to assess these effects. chemdad.comiiarjournals.org In this research, this compound was identified as compound 5. iiarjournals.org While it exhibited a moderate antiproliferative effect against Colo 320 cancer cells, it was found to be "hardly effective" at reversing MDR in the mouse lymphoma cell model. iiarjournals.org This suggests that the presence of a nitro (NO2) group at the C-6 position of the chromone ring may reduce the biological activity related to MDR reversal when compared to other derivatives with different substituents. iiarjournals.org

Investigations in Human Colon Cancer Cells

Research has demonstrated that this compound exhibits a moderate antiproliferative effect on human colon cancer cells, specifically the Colo 320 cell line. iiarjournals.org The compound was tested among a series of 3-formylchromone derivatives to assess their impact on cell proliferation. The half-maximal inhibitory concentration (ID50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. For this compound, the ID50 value was found to be in the range of 2.02-8.70 µg/ml. iiarjournals.org

However, when evaluating its effectiveness in reversing multidrug resistance (MDR), this compound was found to be ineffective in Colo 320 cells. iiarjournals.org This suggests that while it possesses some level of toxicity to these cancer cells, it does not significantly interfere with the MDR efflux pump mechanism in this particular cell line. iiarjournals.org The study highlighted that the biological activity was diminished by the presence of a nitro (NO2) group at the 6-position of the chromone ring. iiarjournals.org

Table 1: Antiproliferative Effect of this compound on Human Colon Cancer Cells (Colo 320)

| Compound | ID50 (µg/ml) | Efficacy in MDR Reversal |

|---|---|---|

| This compound | 2.02-8.70 | Ineffective |

Studies in MDR1 Gene-Transfected Mouse Lymphoma Cells

In studies involving L5178 mouse T-cell lymphoma cells transfected with the human MDR1 gene, this compound showed a high half-maximal inhibitory concentration (ID50), in the range of 21.42-79.14 µg/ml, indicating lower antiproliferative effectiveness against these cells. iiarjournals.org

Furthermore, investigations into its ability to reverse multidrug resistance (MDR) in these cells revealed that this compound was only slightly effective. iiarjournals.org The compound's impact on the MDR efflux pump was assessed through the rhodamine 123 accumulation test. The results indicated that a nitro group at position 6 of the aromatic ring reduced the biological activity. iiarjournals.org In these MDR1 gene-transfected mouse lymphoma cells, this compound was found to be hardly effective in modulating the drug efflux pump. iiarjournals.org

Table 2: Activity of this compound in MDR1 Gene-Transfected Mouse Lymphoma Cells

| Compound | ID50 (µg/ml) | MDR Reversal Efficacy |

|---|---|---|

| This compound | 21.42-79.14 | Hardly effective |

Mechanism of Cytotoxic Action

The cytotoxic activity of 3-formylchromone derivatives is linked to the presence of the formyl group at the C-3 position. josai.ac.jp This group creates an α,β-unsaturated reactive aldehyde, which can act as a Michael acceptor. josai.ac.jp This reactivity is believed to be a key factor in its biological effects. While the specific mechanisms for this compound are part of the broader understanding of 3-formylchromones, it is noted that the addition of a nitro group at the 6-position can reduce its biological activity compared to other derivatives. iiarjournals.org The cytotoxic effects are also influenced by the compound's ability to interact with cellular proteins, potentially through charge transfer or micellar-type interactions. iiarjournals.org

Antimicrobial and Antifungal Activities

Beyond its anticancer properties, this compound has been investigated for its effectiveness against a range of microbial pathogens.

Antibacterial Spectrum

Studies have explored the antibacterial properties of this compound against various bacteria. In research targeting Vibrio parahaemolyticus and Vibrio harveyi, two significant foodborne pathogens, this compound demonstrated antibacterial activity. nih.govresearchgate.net The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined. For V. parahaemolyticus, the MIC was 50 µg/mL, and for V. harveyi, it was 20 µg/mL. nih.gov

Antifungal Activity (e.g., against Candida species)

The antifungal potential of this compound has been evaluated against several Candida species. It has shown notable activity against various strains, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.govasm.org The minimum inhibitory concentrations (MICs) were found to be 20 µg/mL for C. albicans (both fluconazole-sensitive and resistant strains), C. glabrata, and C. parapsilosis. asm.org For other species like Candida tropicalis and Candida krusei, the MIC was 50 µg/mL, while it was less effective against Candida auris, with an MIC greater than 100 µg/mL. asm.org

Table 3: Antifungal Spectrum of this compound

| Candida Species | MIC (µg/mL) |

|---|---|

| C. albicans (ATCC 10231) | 20 |

| C. albicans (DAY185) | 20 |

| C. glabrata | 20 |

| C. parapsilosis | 20 |

| C. tropicalis | 50 |

| C. krusei | 50 |

| C. auris (KCTC 17809) | >100 |

| C. auris (KCTC 17810) | >100 |

Antibiofilm Activity

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This compound has demonstrated significant antibiofilm activity, particularly against Candida albicans. nih.govasm.org In studies on fluconazole-resistant C. albicans DAY185, this compound at a concentration of 10 µg/mL was able to inhibit biofilm formation by over 95%. nih.govasm.org This indicates its potential to disrupt the formation of these resilient microbial structures.

Additionally, in studies against bacterial biofilms, this compound showed inhibitory effects on Vibrio parahaemolyticus and Vibrio harveyi. nih.gov The percentage of biofilm inhibition was 97.0% for V. parahaemolyticus and 94.6% for V. harveyi at a concentration of 20 µg/mL. nih.gov

Antiviral Activity Research (e.g., anti-HIV)

Investigations into the antiviral properties of this compound have been conducted, particularly concerning its potential to combat the Human Immunodeficiency Virus (HIV). In a study that examined a series of 3-formylchromone derivatives, this compound was among the compounds tested for anti-HIV activity. josai.ac.jpresearchgate.net However, the results from this research indicated that none of the tested chromones, including the 6-nitro derivative, exhibited anti-HIV activity. josai.ac.jpresearchgate.net

Enzyme Inhibition Beyond Urease (e.g., p38 MAP Kinase, Carbonic Anhydrase)

The inhibitory effects of this compound and its related compounds have been studied against several enzymes beyond urease.

p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase pathway is crucial in regulating cellular responses to external signals and is involved in inflammatory processes. nih.govmdpi.com Specific inhibitors of p38 MAP kinase have been developed and are noted for their therapeutic potential in various diseases, including inflammation and arthritis. nih.gov While the direct inhibitory activity of this compound on p38 MAP kinase is not extensively detailed in the provided results, the broader class of chromone derivatives has been a subject of interest in medicinal chemistry for developing enzyme inhibitors. sigmaaldrich.comsigmaaldrich.com

Carbonic Anhydrase: Research has been conducted on Schiff's bases synthesized from 3-formyl-chromone derivatives and their inhibitory effects on different carbonic anhydrase isozymes, which are involved in various physiological processes. sigmaaldrich.com One study synthesized a series of Schiff's bases using 3-formyl-chromone and 6-methyl-3-formyl-chromone, which were then evaluated for their ability to inhibit cytosolic and tumor-associated carbonic anhydrase isozymes I, II, IX, and XII. sigmaaldrich.com This suggests that the chromone scaffold is a viable starting point for developing carbonic anhydrase inhibitors.

Effects on Mitochondrial Function (e.g., Mitochondrial Complex III)

Mitochondria, particularly the electron transport chain, play a vital role in cellular energy production and are implicated in various pathological conditions. jrespharm.com Mitochondrial complex III is a key component of this chain and a primary site of reactive oxygen species (ROS) generation. jrespharm.com Studies have shown that some chromone derivatives can positively influence mitochondrial function. jrespharm.com Research on new 3-substituted chromone derivatives has demonstrated their potential to modulate the activity of mitochondrial complex III, particularly in the context of neuroprotection. jrespharm.com One study found that certain 3-substituted chromone derivatives increased the activity of mitochondrial complex III in the brain of animals with cerebral ischemia. jrespharm.com However, the inclusion of halogen atoms in the structure was found to diminish this pharmacological effect. jrespharm.com

Antioxidant Properties and Radical Scavenging Potential

The antioxidant capabilities of chromone derivatives have been a subject of scientific inquiry. researchgate.netnih.gov The ability to scavenge free radicals is a key aspect of antioxidant activity. Research involving a rhodamine B derivative bearing a this compound unit has been designed for other applications, but the broader class of chalcones and bis-chalcones, which share some structural similarities, have demonstrated significant radical scavenging potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2ʹ-azinobis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals. researchgate.net

Structure Activity Relationship Sar Studies of 3 Formyl 6 Nitrochromone

Influence of the Formyl Group at C-3 on Biological Activity

The formyl group (-CHO) at the C-3 position of the chromone (B188151) ring is a critical determinant of the molecule's biological activity. josai.ac.jpresearchgate.net This group's presence creates an α,β-unsaturated aldehyde system, which is a reactive Michael acceptor. josai.ac.jpresearchgate.net This reactivity allows the compound to interact with biological nucleophiles, which is believed to be a key mechanism for its cytotoxic effects. josai.ac.jpresearchgate.net

Studies comparing 3-formylchromone derivatives with analogues lacking this group have consistently demonstrated its importance. For instance, the cytotoxicity of compounds like 3-cyanochromone (B1581749) (where -CHO is replaced by -CN) and the parent chromone is significantly lower than that of their 3-formyl counterparts. josai.ac.jpresearchgate.net Research on a series of 3-formylchromones confirmed that the presence of the 3-formyl group was beneficial for cytotoxicity against several human tumor cell lines. josai.ac.jpresearchgate.net The high reactivity of the aldehyde group also enables the synthesis of various bioactive derivatives, such as Schiff bases and coordination complexes. In silico studies have further highlighted that the C-3 position, along with C-2 and C-4, represents an electron-deficient site, making it susceptible to nucleophilic attack and contributing to the molecule's bioactivity. researchgate.net

Impact of the Nitro Group at C-6 on Biological Activity

The nitro group (-NO₂) at the C-6 position has a varied and context-dependent impact on the biological profile of the 3-formylchromone scaffold. The -NO₂ group is a strong electron-withdrawing group, which can significantly alter the electronic properties and reactivity of the entire molecule.

In studies evaluating cytotoxicity against human tumor cell lines, 3-formyl-6-nitrochromone (often referred to as FC5) demonstrated lower cytotoxicity compared to the unsubstituted 3-formylchromone (FC1). josai.ac.jpresearchgate.net It was also less potent than other 6-substituted analogues, such as those with fluoro (FC6) or chloro (FC7) groups. josai.ac.jpresearchgate.net Similarly, in studies on multidrug resistance (MDR) reversal, the presence of a nitro group at position 6 was found to reduce the biological activity. iiarjournals.orgresearchgate.net

Conversely, the nitro group can be beneficial for other activities. For example, a study on mTOR/P13Kα kinase inhibitors found that a chromone molecule bearing a nitro group was optimal for activity in that particular series. nih.gov Furthermore, this compound has shown significant antibiofilm activity against the pathogenic yeast Candida albicans, inhibiting biofilm formation by over 95% at a concentration of 10 µg/mL. nih.gov This compound also exhibited antifungal activity against several Candida species with Minimum Inhibitory Concentrations (MICs) as low as 20 µg/mL. nih.gov These findings suggest that the influence of the C-6 nitro group is highly dependent on the specific biological target or pathway being investigated.

Effects of Substituents on Chromone Scaffold on Reactivity and Biological Profile

Electron-withdrawing groups, such as halogens (F, Cl, Br), at positions C-6 and C-7 are often reported to enhance biological activity. nih.gov For example, 6-fluoro (FC6) and 6-chloro (FC7) derivatives of 3-formylchromone were found to be the most cytotoxic among a series of 6-substituted compounds. josai.ac.jpresearchgate.net The addition of a chlorine atom at the C-8 position, as in 6,8-dichloro-3-formylchromone (FC10), led to potent anti-H. pylori activity and urease inhibition. josai.ac.jpresearchgate.net However, this trend is not universal; replacing the C-8 chlorine with bromine (as in 6,8-dibromo-3-formylchromone) reduced the anti-H. pylori activity, though it retained potent urease inhibitory action. josai.ac.jpresearchgate.net

In contrast, electron-donating groups like alkyl groups are generally considered to lower activity. nih.gov For instance, in one study analyzing multidrug resistance reversal, a methyl group at position 6 reduced the biological effect. iiarjournals.orgresearchgate.net However, other studies show that compounds like 3-formyl-6-methylchromone (B1298627) and 3-formyl-6-isopropylchromone (B1269930) possess notable cytotoxic and MDR-reversing capabilities. josai.ac.jpiiarjournals.org

The reactivity of the chromone scaffold is also affected by these substitutions. Semi-empirical calculations have shown that substituents on the benzene (B151609) ring cause slight changes in the electronic structure of the formyl and γ-pyrone carbonyl groups. sciforum.net The presence of electron-withdrawing groups can accelerate nucleophilic attacks at the C-3 position.

Comparative SAR with Other Substituted Chromone Derivatives

To contextualize the activity of this compound, it is useful to compare it with other derivatives. The data below summarizes findings from various studies, primarily focusing on cytotoxicity and antimicrobial activity.

As shown in the table, the unsubstituted 3-formylchromone (FC1) serves as a baseline for cytotoxic activity. The introduction of small, electron-withdrawing halogens at C-6 (FC6, FC7) generally increases cytotoxicity. In contrast, the introduction of the larger nitro group at C-6 (FC5) or alkyl groups (FC2, FC3) results in varied, and sometimes reduced, cytotoxicity compared to FC1. josai.ac.jp The critical role of the C-3 formyl group is highlighted by the significantly lower cytotoxicity of 3-cyanochromone (FC12) and the parent chromone (FC13). josai.ac.jpresearchgate.net

| Compound | Substituent at C-3 | Substituent at C-6 | Relative Cytotoxicity Profile |

|---|---|---|---|

| 3-Formylchromone (FC1) | -CHO | -H | Potent |

| This compound (FC5) | -CHO | -NO₂ | Lower than FC1 |

| 6-Fluoro-3-formylchromone (FC6) | -CHO | -F | Most cytotoxic in series |

| 6-Chloro-3-formylchromone (B182501) (FC7) | -CHO | -Cl | Most cytotoxic in series |

| 3-Formyl-6-methylchromone (FC2) | -CHO | -CH₃ | Higher than FC1 |

| 3-Formyl-6-isopropylchromone (FC3) | -CHO | -CH(CH₃)₂ | Higher than FC1 |

| 3-Cyanochromone (FC12) | -CN | -H | Much less than formyl derivatives |

| Chromone (FC13) | -H | -H | Much less than formyl derivatives |

In the context of antifungal activity, this compound shows potent activity against Candida species. Its performance can be compared to other classes of chromone derivatives, such as chromone-3-carbonitriles, which also exhibit strong antifungal effects. nih.gov For example, 6-bromochromone-3-carbonitrile demonstrated MICs ranging from 5–50 µg/mL against various Candida species, a similar range to that observed for this compound against certain strains. nih.gov This indicates that while the C-3 formyl group is important, other electron-withdrawing substituents at C-3, like the nitrile group, can also confer potent antifungal properties, especially when paired with a halogen at C-6.

| Compound | C. albicans (DAY185) | C. glabrata (ATCC 2001) | C. parapsilosis (ATCC 22019) |

|---|---|---|---|

| This compound | 20 | 50 | 20 |

| 6-Bromochromone-3-carbonitrile | 5 | 10 | 10 |

| Chromone-3-carbonitrile | 10 | 20 | 20 |

| 6-Methylchromone-3-carbonitrile | 20 | 50 | 20 |

Advanced Research Directions and Applications of 3 Formyl 6 Nitrochromone

Role as a Synthetic Intermediate for Biologically Active Molecules

3-Formyl-6-nitrochromone serves as a crucial starting material in the synthesis of complex molecules aimed at biological applications. chemimpex.comnetascientific.com The aldehyde functional group provides a reactive site for derivatization, allowing for the construction of diverse molecular architectures essential in drug discovery and development. chemimpex.com Researchers utilize this compound as a key intermediate for producing a range of chromone (B188151) derivatives investigated for their potential as therapeutic agents. chemimpex.comnetascientific.com

In the field of medicinal chemistry and chemical biology, this compound has been identified as a suitable reagent for the synthesis of uridine-based libraries. chemdad.comsigmaaldrich.comsigmaaldrich.comdv-expert.org These libraries are collections of structurally related compounds derived from uridine, a fundamental component of RNA. The creation of such libraries is a common strategy in drug discovery to screen for molecules with specific biological activities. The reactivity of the formyl group in this compound allows for its conjugation to other molecules, including nucleoside derivatives, to generate a wide array of compounds for biological evaluation. chemdad.comsigmaaldrich.com

A significant area of application for this compound is in the design of fluorescent probes and chemosensors. chemimpex.comnetascientific.com These are molecules designed to detect specific ions or molecules in a sample by producing a measurable change in their fluorescence properties. The chromone scaffold, when appropriately functionalized, can exhibit useful photophysical characteristics. researchgate.net

Researchers have successfully incorporated this compound into rhodamine-based dyes to create highly selective and sensitive "turn-on" fluorescent chemosensors. researchgate.netnih.gov For instance, a chemosensor (L1) was synthesized by reacting this compound with a rhodamine B hydrazide derivative. nih.govresearchgate.net In its native state (a colorless spirolactam form), the probe is non-fluorescent. nih.gov However, upon the addition of copper ions (Cu²⁺), a distinct color change to pink is observed, accompanied by a significant enhancement in fluorescence intensity. nih.govresearchgate.net This response is attributed to the Cu²⁺-triggered ring-opening of the spirolactam. researchgate.netnih.gov This specific and rapid response allows for the selective detection of Cu²⁺ in aqueous media, even in the presence of other competing metal ions. nih.gov

| Chemosensor | Target Analyte | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| Rhodamine B derivative bearing this compound (L1) | Copper (II) ions (Cu²⁺) | Ring-opening of spirolactam | Colorless to pink; "Turn-on" fluorescence | nih.gov, researchgate.net |

Expanding on its use in chemosensors, this compound is a key reactant in forming chromone-hydrazone derivatives for metal ion sensing. researchgate.net Hydrazones are a class of organic compounds known for their ability to chelate, or bind, to metal ions. researchgate.net The synthesis involves a condensation reaction between the formyl group of this compound and a hydrazine (B178648) derivative, such as rhodamine 6G hydrazide or rhodamine B hydrazide. nih.govscirp.orgscirp.org

This reaction creates a Schiff base linkage (an imine group), connecting the chromone unit to the rhodamine fluorophore. researchgate.netscirp.org The resulting chromone-hydrazone structure acts as a highly effective ligand. For example, a rhodamine 6G-based derivative synthesized with this compound (referred to as RD2 in some studies) showed that the strong electron-withdrawing nitro group on the chromone moiety significantly influences the molecule's optical properties and solubility. scirp.org These derivatives are particularly effective for detecting Cu²⁺, which induces a structural change that "switches on" the fluorescence of the rhodamine part. researchgate.netnih.govnsf.gov The synthesis is often carried out using efficient and environmentally friendly methods like microwave-assisted irradiation, which can offer high yields in a short amount of time. nih.govscirp.org

Development of Fluorescent Probes and Chemosensors

Materials Science Applications

The utility of this compound extends beyond biological applications into the realm of materials science. chemimpex.comnetascientific.com Its distinct chemical structure and reactivity make it a valuable component for creating new organic materials with desirable electronic and optical properties. chemimpex.com

This compound is employed in the design of novel organic materials where specific optical properties are required. chemimpex.comnetascientific.com The chromone system, combined with the electron-withdrawing nitro group, can be modified through the aldehyde function to tune the electronic characteristics of the resulting material. chemimpex.com This makes it a candidate for research into materials for applications such as organic light-emitting diodes (OLEDs), where the photophysical properties are critical for device performance. netascientific.com The ability to undergo various chemical transformations allows for the systematic modification of molecular structures to achieve targeted material properties. chemimpex.comnetascientific.com

As a chromone derivative, this compound is inherently related to colored compounds and serves as a foundational building block for the synthesis of new dyes and pigments. chemimpex.comnetascientific.comchemimpex.com The extended π-conjugated system of the chromone ring is a chromophore, and its properties can be modulated by attaching different groups via the formyl function. This allows for the rational design of dyes with specific colors and properties, such as stability and solubility, for various industrial applications. chemimpex.com

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject; synthetic intermediate |

| Uridine | Component of libraries synthesized using the primary subject |

| Rhodamine B | Fluorophore used to create chemosensors |

| Rhodamine 6G | Fluorophore used to create chemosensors |

| Rhodamine B hydrazide | Reactant for synthesizing chemosensors |

| Rhodamine 6G hydrazide | Reactant for synthesizing chemosensors |

| Copper (II) ion (Cu²⁺) | Metal ion detected by the chemosensors |

| Hydrazine | Class of reactants used to form hydrazones |

Design of Novel Organic Materials

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools in the modern chemical sciences, providing profound insights into the structural, electronic, and reactive nature of molecules. For this compound and its derivatives, these theoretical approaches have been instrumental in elucidating geometric arrangements, understanding binding affinities, and correlating quantum properties with observed biological activities. Density Functional Theory (DFT) is a particularly prominent method used in these investigations. nih.govnih.govtandfonline.com

Geometry Optimization and Reactivity Profiles

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, these calculations are often performed using Density Functional Theory (DFT) at specific levels of theory, such as B3LYP, with basis sets like 6–31G(d,p). nih.gov This process is crucial for understanding the molecule's ground state structure before analyzing its properties and interactions. nih.gov

Time-dependent DFT (TD-DFT) calculations have been employed to study the geometry of chemosensors derived from this compound, both in the gas phase and in simulated solvent environments like water. nih.gov The resulting optimized geometry provides the foundation for predicting reactivity. nih.gov Molecular Electrostatic Potential (MEP) surface analysis is another technique used to predict the reactive sites of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com

The reactivity of this compound is largely influenced by its functional groups: the electron-withdrawing nitro group and the electrophilic formyl group. researchgate.netmdpi.com Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to determine electronic charge distribution and further understand the molecule's reactivity. tandfonline.com For a chemosensor (L1) incorporating the this compound unit, the LUMO was found to be delocalized over the oxo-chromene moiety, indicating its role as an electron-accepting region. researchgate.net

| Computational Method | Basis Set | Purpose | Key Finding |

|---|---|---|---|

| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | 6–31G(d,p) | Geometry optimization of ground state structures. nih.gov | Provides the most stable molecular conformation for further analysis. nih.gov |

| Molecular Electrostatic Potential (MEP) | N/A | Prediction of reactive sites. tandfonline.com | Identifies nucleophilic and electrophilic regions on the molecule. tandfonline.com |

| Frontier Molecular Orbital (FMO) Analysis | B3LYP / 6-311G(d,p) | Determination of electronic charge distribution and reactivity. tandfonline.com | For a derived sensor, the LUMO is localized on the chromone part, indicating its electron-acceptor character. researchgate.net |

Binding Interactions and Properties (e.g., with Metal Ions)

The chromone scaffold, particularly when functionalized with groups like formyl and nitro substituents, is known for its ability to coordinate with metal ions. researchgate.netresearchgate.net Computational studies have been essential in elucidating the nature of these binding interactions. A notable example is the investigation of a chemosensor derived from the condensation of this compound with a rhodamine hydrazide derivative (termed L1), which shows high selectivity for copper(II) ions (Cu²⁺). nih.govnih.gov

DFT calculations were used to model the interaction between the L1 sensor and Cu²⁺. nih.govnih.gov The studies proposed a specific binding mode where the copper ion coordinates with several atoms of the sensor molecule. researchgate.net Spectroscopic data combined with theoretical calculations suggested that the imine nitrogen, the rhodamine carbonyl oxygen, and the chromone carbonyl oxygen atoms all participate in the coordination with the Cu²⁺ ion. researchgate.net The stoichiometry of this binding interaction was determined to be 1:1, a finding supported by experimental Job's plot analysis. nih.govresearchgate.net This coordination triggers a significant conformational change in the sensor, leading to a detectable fluorescent "turn-on" response. nih.govresearchgate.net The nitro group on the chromone ring can influence the electronic properties of the ligand, thereby affecting the binding affinity and selectivity for specific metal ions. rsc.org

| Molecule/Complex | Interacting Species | Key Binding Sites | Stoichiometry | Computational Method |

|---|---|---|---|---|

| Chemosensor L1 (derived from this compound) | Cu²⁺ | Imine N, Rhodamine Carbonyl O, Chromone Carbonyl O researchgate.net | 1:1 nih.govresearchgate.net | DFT / TD-DFT nih.gov |

Quantum Chemical Parameters and Biological Activity Correlations

Quantum chemical calculations provide a set of parameters that can be correlated with the biological activity of molecules. tandfonline.com This approach, often part of Quantitative Structure-Activity Relationship (QSAR) studies, aims to predict the pharmacological potential of compounds based on their computed electronic properties. researchgate.net For chromone derivatives, parameters such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), electronegativity, and chemical hardness are calculated to understand their bioactive nature. tandfonline.comresearchgate.net

Studies on this compound itself have demonstrated notable biological effects, including potent antifungal and antibiofilm activity against multiple Candida species, including C. albicans. nih.gov It has also been identified as a reagent in studies investigating the reversal of multidrug resistance in human colon cancer cells. scbt.comsigmaaldrich.com

Computational studies on the related chemosensor L1 provide insight into the electronic transitions that underpin its function. researchgate.net Upon binding Cu²⁺, the HOMO and LUMO characteristics of the sensor change, which corresponds to the observed change in fluorescence. researchgate.net For the unbound sensor L1, the HOMO is delocalized over the rhodamine's xanthene moiety, while the LUMO is centered on the this compound part. researchgate.net The energy gap between these orbitals (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity and can be correlated with biological activity. researchgate.net By calculating these quantum parameters, researchers can rationalize the observed biological activities and design new derivatives with potentially enhanced therapeutic properties. tandfonline.comresearchgate.net

| Molecule | Calculated Parameter | Significance / Correlation | Observed Biological Activity |

|---|---|---|---|

| Chemosensor L1 | HOMO/LUMO Distribution | HOMO on xanthene, LUMO on chromone moiety; explains the charge transfer characteristics. researchgate.net | Selective Cu²⁺ sensing. nih.govnih.gov |

| This compound | N/A (Inferred from derivatives) | A smaller HOMO-LUMO gap is often linked to higher chemical reactivity and bioactivity. researchgate.net | Antifungal and antibiofilm activity against Candida species. nih.gov |

| 3-Formylchromone Derivatives | HOMO-LUMO Energy Gap (ΔE) | Confirms the bioactive nature of the derivatives. researchgate.net | Potential as inhibitors for various enzymes like aldehyde oxidase. researchgate.net |

Future Perspectives and Challenges in 3 Formyl 6 Nitrochromone Research

Exploration of New Pharmacological Targets

The therapeutic potential of 3-formyl-6-nitrochromone and its analogs is an active area of investigation. The core chromone (B188151) structure is recognized as a "privileged scaffold" in drug discovery, known to interact with a wide array of biological targets. researchgate.net The presence of the electron-withdrawing nitro group and the reactive 3-formyl group on the this compound molecule provides unique electronic and steric properties that can be exploited for targeting novel proteins and pathways. netascientific.com

Initial studies have highlighted its inhibitory activity against urease, an important target for the treatment of ulcers. josai.ac.jpchemicalbook.comamerigoscientific.com However, the exploration of its full pharmacological potential is far from complete. Future research will likely focus on screening this compound against a broader range of enzymes and receptors implicated in various diseases. Given the established activities of other chromone derivatives, potential new targets could include:

Kinases: Many chromone-based compounds have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. josai.ac.jp

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. The planar nature of the chromone ring could allow for intercalation into DNA, a mechanism employed by some topoisomerase inhibitors.

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents, and the structural features of this compound may allow for interaction with the active site of these enzymes.

Monoamine Oxidases (MAOs): Chromone derivatives have been investigated as inhibitors of MAOs, which are key enzymes in the metabolism of neurotransmitters and are targets for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net

Development of Enhanced Derivatives

The chemical structure of this compound offers multiple sites for modification, providing a rich platform for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The aldehyde group at the 3-position is particularly amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups. netascientific.com

Research has already demonstrated that substitutions at the 6-position of the 3-formylchromone scaffold can significantly influence cytotoxicity. josai.ac.jp For instance, derivatives with fluoro, chloro, and chloro-methyl groups at this position have shown higher cytotoxicity than the parent compound. josai.ac.jp Conversely, the 6-nitro derivative itself did not exhibit the same level of enhanced cytotoxicity in those particular studies. josai.ac.jp

Future synthetic strategies will likely involve:

Modification of the 3-formyl group: Conversion of the aldehyde to imines, oximes, hydrazones, and other functionalities can lead to derivatives with altered biological activities and target specificities. scirp.orgscirp.org For example, rhodamine B derivatives bearing this compound have been synthesized for the selective detection of metal ions. researchgate.netresearchgate.net

Substitution at other positions of the chromone ring: Introducing various substituents on the benzene (B151609) ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.net

Hybrid molecule synthesis: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with dual or synergistic activities.

| Derivative Type | Synthetic Approach | Potential Enhancement |

|---|---|---|

| 3-Imines/Oximes/Hydrazones | Condensation reaction at the 3-formyl group | Altered target specificity, potential for metal chelation |

| Substituted Benzene Ring | Introduction of various functional groups on the aromatic ring | Improved potency, selectivity, and ADME properties |

| Hybrid Molecules | Covalent linking to another pharmacophore | Multitarget activity, synergistic therapeutic effects |

Strategies for Multitarget Therapeutic Applications

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways. The inherent ability of the chromone scaffold to interact with diverse biological targets makes this compound an attractive candidate for the development of multitarget agents. researchgate.netresearchgate.net

For instance, in the context of Alzheimer's disease, a single compound that could inhibit MAOs, chelate excess metal ions, and reduce oxidative stress would be highly desirable. researchgate.net Derivatives of this compound could be rationally designed to incorporate functionalities that confer these multiple activities.

Strategies to achieve multitargeting include:

Rational design based on known pharmacophores: Incorporating structural motifs known to interact with specific targets into the this compound scaffold.

Fragment-based drug discovery: Identifying small molecular fragments that bind to different targets and then linking them to the this compound core.

Phenotypic screening: Testing a library of this compound derivatives in cell-based assays that model complex diseases to identify compounds with desirable multitarget profiles.

The development of fluorescent probes from this compound for detecting metal ions like Cu2+ also points towards its potential in diagnostic and theranostic applications. netascientific.comresearchgate.netresearchgate.netchemimpex.com

Addressing Challenges in Pharmacological Profiling

Despite its promise, several challenges need to be addressed in the pharmacological profiling of this compound and its derivatives. A significant hurdle noted in some studies is the compound's deep yellow color, which can interfere with certain colorimetric assays, such as the urease inhibitory assay. researchgate.netjosai.ac.jp This necessitates the use of alternative or modified assay formats to obtain accurate results.

Furthermore, the reactivity of the α,β-unsaturated aldehyde system (the 3-formyl group) can lead to non-specific interactions with cellular nucleophiles, such as cysteine residues in proteins. josai.ac.jp This can result in off-target effects and potential cytotoxicity. Therefore, careful evaluation of the mechanism of action is crucial to distinguish between specific, target-mediated effects and non-specific reactivity.

Key challenges include:

Assay Interference: The intrinsic color of the compound can skew results from colorimetric and some spectrophotometric assays.

Non-specific Reactivity: The electrophilic nature of the 3-formyl group may lead to covalent modification of unintended biological targets.

Solubility and Bioavailability: Like many heterocyclic compounds, achieving optimal aqueous solubility and oral bioavailability can be a challenge, requiring careful formulation or structural modification.

Toxicity Profiling: Comprehensive toxicity studies are essential to ensure the safety of any potential therapeutic agent. While some chromone derivatives exhibit low toxicity, the effects of the nitro group and the reactive aldehyde in this compound require thorough investigation. researchgate.net

| Challenge | Mitigation Strategy |

|---|---|

| Assay Interference | Use of non-colorimetric assays (e.g., fluorescence-based, radioisotopic) |

| Non-specific Reactivity | Structure-activity relationship studies to modulate reactivity; mechanism of action studies |

| Solubility and Bioavailability | Prodrug strategies; formulation development; structural modifications to enhance solubility |

| Toxicity Profiling | In vitro and in vivo toxicology studies; ADME profiling |

Q & A

Q. What are best practices for designing SAR studies on this compound derivatives?

- Methodological Answer :

- Scaffold diversification : Modify nitro (e.g., reduce to amine) or formyl (e.g., convert to oxime) groups .

- In silico screening : Use AutoDock Vina to predict binding affinities against target enzymes (e.g., bacterial dihydrofolate reductase).

- Dose-response curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) across ≥5 concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.